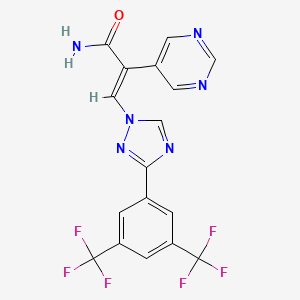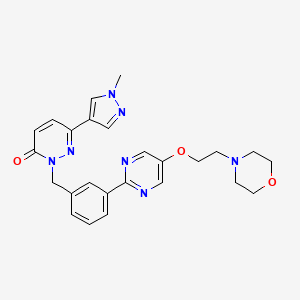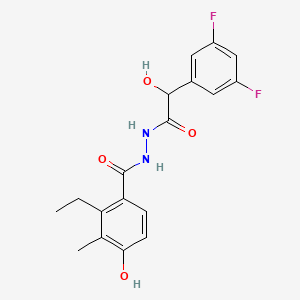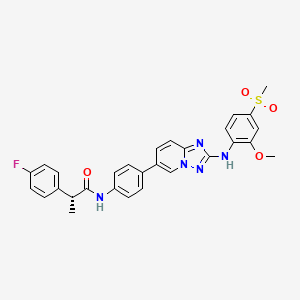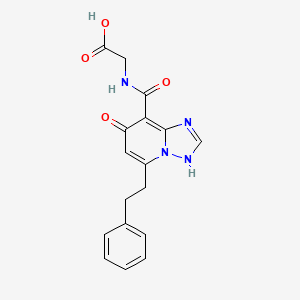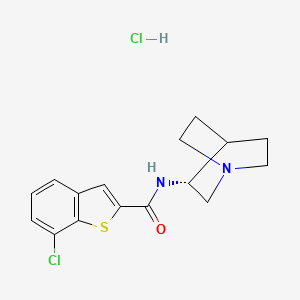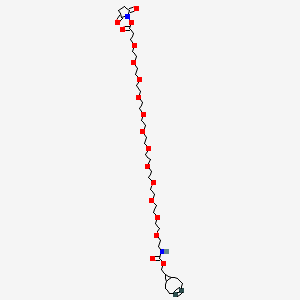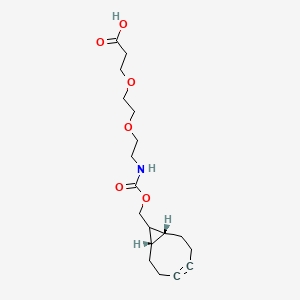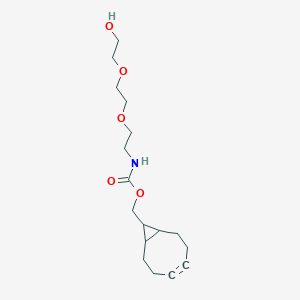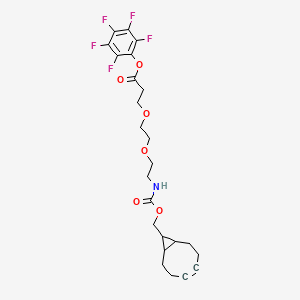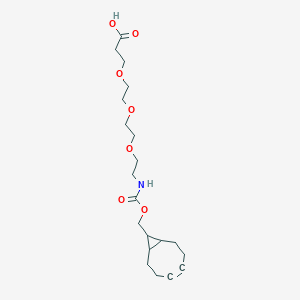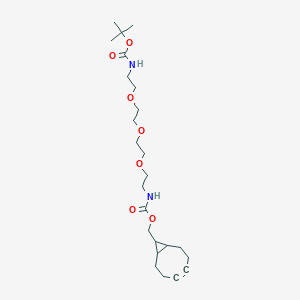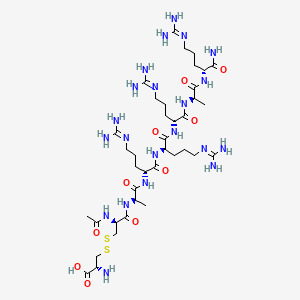
Etelcalcetide
Übersicht
Beschreibung
Es wird als intravenöse Behandlung für sekundären Hyperparathyreoidismus bei Hämodialyse-Patienten mit chronischer Nierenerkrankung entwickelt . Diese Verbindung hat in klinischen Studien vielversprechende Ergebnisse bei der Reduzierung des Serum-Parathormonspiegels und des Fibroblastenwachstumsfaktors 23 gezeigt .
Herstellungsmethoden
AMG 416 ist ein synthetisches Peptid, das aus acht Aminosäuren besteht. Die Herstellung von AMG 416 erfolgt durch Festphasenpeptidsynthese, einem gängigen Verfahren zur Synthese von Peptiden. Der Prozess umfasst folgende Schritte :
Festphasenpeptidsynthese: Die Peptidkette wird auf einem festen Träger synthetisiert, beginnend am C-Terminus bis zum N-Terminus.
Spaltung und Entschützung: Das Peptid wird vom festen Träger abgespalten und die Schutzgruppen werden entfernt.
Reinigung: Das Rohpeptid wird mittels Hochleistungsflüssigkeitschromatographie gereinigt, um das gewünschte Produkt zu erhalten.
Wirkmechanismus
Target of Action
Etelcalcetide primarily targets the calcium-sensing receptor (CaSR) . The CaSR is a G-protein coupled receptor that plays a crucial role in maintaining calcium homeostasis in the body . It is predominantly expressed on the parathyroid chief cells .
Mode of Action
This compound is a calcimimetic agent that allosterically modulates the CaSR . It binds to the CaSR and enhances the receptor’s activation by extracellular calcium . This activation of the CaSR on parathyroid chief cells results in a decrease in the secretion of parathyroid hormone (PTH) .
Biochemical Pathways
The activation of CaSR by this compound leads to a reduction in PTH secretion . PTH is a key hormone involved in the regulation of serum calcium levels. By reducing PTH levels, this compound indirectly leads to a decrease in serum calcium levels . This can help manage conditions like secondary hyperparathyroidism, which is often observed in patients with chronic kidney disease (CKD) and is characterized by elevated PTH levels .
Pharmacokinetics
This compound exhibits first-order elimination with a half-life of 19 hours . It is primarily cleared by hemodialysis, with approximately 60% of the administered dose eliminated in dialysate . Minor excretion is observed in urine and feces . The pharmacokinetics of this compound are influenced by the patient’s renal function, with hemodialysis being the principal elimination pathway in patients with chronic renal disease .
Result of Action
The primary result of this compound’s action is a reduction in PTH levels, which leads to a decrease in serum calcium levels . This can help manage the symptoms of secondary hyperparathyroidism, such as bone disease, soft tissue calcification, vascular calcification, and other cardiovascular complications .
Action Environment
The action of this compound is influenced by the patient’s renal function and the presence of CKD . As this compound is primarily cleared by hemodialysis, its action is particularly effective in patients with CKD who are undergoing hemodialysis . Furthermore, the efficacy of this compound may be affected by the patient’s calcium levels, as it enhances the activation of the CaSR by extracellular calcium .
Biochemische Analyse
Biochemical Properties
Etelcalcetide functions as an allosteric activator of the calcium-sensing receptor (CaSR) . It binds to the CaSR, enhancing the receptor’s activation by extracellular calcium . This interaction with the CaSR, which is expressed on parathyroid chief cells, leads to a decrease in parathyroid hormone (PTH) secretion .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by reducing PTH and fibroblast growth factor-23 (FGF23) levels in patients with secondary hyperparathyroidism on hemodialysis . This reduction in PTH and FGF23 levels can lead to changes in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with the CaSR . It acts as an allosteric modulator, enhancing the activation of the receptor by extracellular calcium . This leads to a decrease in PTH secretion, which is a key aspect of its mechanism of action .
Temporal Effects in Laboratory Settings
This compound has shown long-term effects in laboratory settings. Following a single intravenous bolus administration, PTH levels decreased within 30 minutes post-dose . The extent and duration of the reduction in PTH increased with increasing dose .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages . For instance, in a rat model of renal insufficiency with secondary hyperparathyroidism, this compound was shown to prevent vascular calcification . The study also noted that this compound led to similar reductions in plasma PTH and parathyroid chief cell proliferation as paricalcitol, another treatment for secondary hyperparathyroidism .
Metabolic Pathways
This compound is involved in the metabolic pathway of calcium homeostasis . It interacts with the CaSR, a key component in this pathway . By enhancing the activation of the CaSR, this compound influences the regulation of PTH, a hormone that plays a crucial role in calcium homeostasis .
Transport and Distribution
This compound is administered intravenously, typically at the end of each dialysis session . After administration, it undergoes reversible disulfide exchange with endogenous thiols, predominantly forming conjugates with serum albumin in the bloodstream . This process contributes to this compound’s long plasma half-life of between 3 and 4 days .
Subcellular Localization
This compound primarily interacts with the CaSR, which is located on the surface of parathyroid chief cells . By binding to and activating this receptor, this compound influences the function of these cells, leading to a decrease in PTH secretion .
Vorbereitungsmethoden
AMG 416 is a synthetic peptide composed of eight amino acids. The preparation of AMG 416 involves solid-phase peptide synthesis, which is a common method for synthesizing peptides. The process includes the following steps :
Solid-Phase Peptide Synthesis: The peptide chain is assembled on a solid support, starting from the C-terminal end to the N-terminal end.
Cleavage and Deprotection: The peptide is cleaved from the solid support, and the protecting groups are removed.
Purification: The crude peptide is purified using high-performance liquid chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
AMG 416 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid für die Oxidation und Reduktionsmittel wie Dithiothreitol für die Reduktion . Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind die oxidierten oder reduzierten Formen von AMG 416 .
Wissenschaftliche Forschungsanwendungen
AMG 416 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Medizin und Biologie:
Behandlung von sekundärem Hyperparathyreoidismus: AMG 416 wird als Behandlung für sekundären Hyperparathyreoidismus bei Patienten mit chronischer Nierenerkrankung entwickelt, die sich einer Hämodialyse unterziehen.
Calcium-Sensor-Rezeptor-Agonist: AMG 416 wirkt als Agonist des Calcium-Sensor-Rezeptors und ist daher nützlich für die Untersuchung der Calcium-Homöostase und verwandter Erkrankungen.
Pharmakokinetische Studien: AMG 416 wird in pharmakokinetischen Studien verwendet, um seine Absorption, Verteilung, Metabolisierung und Ausscheidung im Körper zu verstehen.
Wirkmechanismus
AMG 416 übt seine Wirkung aus, indem es an den Calcium-Sensor-Rezeptor an der Nebenschilddrüse bindet und ihn aktiviert . Diese Aktivierung führt zu einer Verringerung der Parathormonsekretion, was zur Regulierung des Kalziumspiegels im Körper beiträgt . Der Mechanismus beinhaltet die Bildung einer Disulfidbrücke zwischen einem Cysteinrest in AMG 416 und einem Cysteinrest im Calcium-Sensor-Rezeptor . Diese Interaktion ist entscheidend für die pharmakologische Aktivität von AMG 416 .
Vergleich Mit ähnlichen Verbindungen
AMG 416 ähnelt anderen Calcium-Sensor-Rezeptor-Agonisten wie Cinacalcet . AMG 416 hat einige einzigartige Eigenschaften:
Langwirksam: AMG 416 hat eine längere Halbwertszeit im Vergleich zu Cinacalcet, was es für seltener dosierte Verabreichungen geeignet macht.
Intravenöse Verabreichung: Im Gegensatz zu Cinacalcet, das oral verabreicht wird, wird AMG 416 intravenös verabreicht und bietet so eine alternative Verabreichungsroute für Patienten, die Schwierigkeiten mit oralen Medikamenten haben.
Ähnliche Verbindungen umfassen:
Eigenschaften
IUPAC Name |
(2R)-3-[[(2S)-2-acetamido-3-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-oxopropyl]disulfanyl]-2-aminopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H73N21O10S2/c1-18(28(62)56-22(27(40)61)8-4-12-49-35(41)42)53-30(64)23(9-5-13-50-36(43)44)58-32(66)25(11-7-15-52-38(47)48)59-31(65)24(10-6-14-51-37(45)46)57-29(63)19(2)54-33(67)26(55-20(3)60)17-71-70-16-21(39)34(68)69/h18-19,21-26H,4-17,39H2,1-3H3,(H2,40,61)(H,53,64)(H,54,67)(H,55,60)(H,56,62)(H,57,63)(H,58,66)(H,59,65)(H,68,69)(H4,41,42,49)(H4,43,44,50)(H4,45,46,51)(H4,47,48,52)/t18-,19-,21+,22-,23-,24-,25-,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIAZGVDEUQPRI-ZJQCGQFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CSSCC(C(=O)O)N)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](C)NC(=O)[C@@H](CSSC[C@@H](C(=O)O)N)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H73N21O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70155132 | |
| Record name | Etelcalcetide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70155132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1048.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Etelcalcetide is a calcimimetic agent that allosterically modulates the calcium-sensing receptor (CaSR). Etelcalcetide binds to the CaSR and enhances activation of the receptor by extracellular calcium. Activation of the CaSR on parathyroid chief cells decreases PTH secretion. | |
| Record name | Etelcalcetide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12865 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1262780-97-1 | |
| Record name | Etelcalcetide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262780971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Etelcalcetide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12865 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Etelcalcetide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70155132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETELCALCETIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60ME133FJB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


